molecular formula C20H22N2O4 B2536549 N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-(2-methylphenoxy)acetamide CAS No. 921817-46-1

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-(2-methylphenoxy)acetamide

Cat. No.: B2536549
CAS No.: 921817-46-1
M. Wt: 354.406
InChI Key: QKEAKEZSRRTHTQ-UHFFFAOYSA-N
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Description

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-(2-methylphenoxy)acetamide is a synthetic benzoxazepine derivative of significant interest in medicinal chemistry and drug discovery research. Benzoxazepine scaffolds are recognized as privileged structures in the design of novel bioactive compounds. Researchers investigate these core structures for their potential to interact with various biological targets, partly due to the structural similarity of the benzoxazepine ring system to other pharmacologically active heterocycles . This specific compound, featuring a 2-(2-methylphenoxy)acetamide moiety, serves as a valuable chemical tool for probing structure-activity relationships (SAR). Scientists utilize such compounds to explore the impact of lipophilic and steric contributions from the phenoxy group on target binding affinity and selectivity . The presence of electron-withdrawing groups on the nitrogen atom within similar molecular frameworks has been shown to modulate the compound's properties and its efficacy in biological assays, making it a versatile intermediate for further chemical exploration . Current investigative applications for compounds within this class include their development as novel scaffolds in oncology research, where related tetrahydrobenzoxazepine acetals have demonstrated promising activity against breast cancer cell lines in preliminary studies . This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)-2-(2-methylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-13-6-4-5-7-16(13)25-11-18(23)21-14-8-9-17-15(10-14)22-19(24)20(2,3)12-26-17/h4-10H,11-12H2,1-3H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKEAKEZSRRTHTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-(2-methylphenoxy)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

1. Chemical Structure and Properties

The compound features a unique benzoxazepine structure , characterized by a seven-membered ring containing both nitrogen and oxygen atoms. The presence of dimethyl and oxo groups contributes to its chemical complexity and reactivity. Its molecular weight is approximately 370.4 g/mol .

2.1 Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Compounds in this class have shown effectiveness against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.004 mg/mL to 0.045 mg/mL , outperforming traditional antibiotics like ampicillin .
CompoundMIC (mg/mL)Bacterial Strain
Compound 80.004Enterobacter cloacae
Compound 110.008Staphylococcus aureus
Compound 120.015Salmonella typhimurium

The mechanism of action for this compound involves interactions with specific molecular targets such as enzymes or receptors involved in key biological pathways. This interaction leads to alterations in cellular processes that inhibit microbial growth .

3.1 Osteoclast Differentiation Inhibition

A notable study explored the effects of related compounds on osteoclast differentiation:

  • In Vitro Studies : The compound inhibited RANKL-induced osteoclastogenesis without affecting osteoblast differentiation.
  • Bone Resorption : It was found to suppress bone resorption effectively and inhibit actin ring formation in osteoclasts .

3.2 In Vivo Studies

In vivo studies demonstrated that the compound could attenuate ovariectomy-induced bone loss in mice models, suggesting its potential as a therapeutic agent for osteoporosis .

4. Conclusion

This compound shows promising biological activity with significant antimicrobial properties and potential applications in treating bone-related disorders. Further research is warranted to fully elucidate its mechanisms of action and therapeutic potential.

Scientific Research Applications

Neuropharmacological Effects

Research indicates that compounds with a benzoxazepine structure can influence neurotransmitter systems:

  • Cognitive Enhancement : Studies have shown that derivatives of benzoxazepines can enhance cognitive functions. For instance, modifications to the benzoxazepine structure have been linked to improvements in memory retention and learning capabilities in rodent models .
  • Neuroprotective Properties : The compound may exhibit neuroprotective effects against oxidative stress. In vitro studies suggest that it can modulate GABAergic and dopaminergic pathways, which are critical in managing neurological disorders .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been evaluated through various studies:

  • Inhibition of Pro-inflammatory Cytokines : The compound has demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in cellular models. This suggests a mechanism through which it could alleviate inflammation .
  • Animal Studies : In vivo studies have shown that administration of this compound can lead to reduced edema in models of acute inflammation. This highlights its potential as an anti-inflammatory agent .

Case Studies and Research Findings

Several studies have explored the pharmacological properties of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-(2-methylphenoxy)acetamide or related compounds:

StudyFocusFindings
Journal of Medicinal ChemistryCognitive EnhancementModifications led to significant improvements in memory retention and learning capabilities in rodent models.
Pharmacology ReportsAnti-inflammatory MechanismsCompounds similar to this one exhibited inhibition of NF-kB signaling pathways crucial for mediating inflammatory responses.

Comparison with Similar Compounds

Structural and Functional Analogues

Substituent Effects on Bioactivity

  • 2-Methylphenoxy vs. 2,6-Dimethylphenoxy (): The target compound’s 2-methylphenoxy group offers moderate lipophilicity (clogP ~2.8), whereas 2,6-dimethylphenoxy analogs (e.g., Compound e) exhibit higher clogP (~3.5) due to additional methyl groups. However, steric hindrance in 2,6-dimethylphenoxy derivatives may reduce binding affinity to planar active sites .
  • Pyridyl vs. Phenoxy (): The pyridyl group in ’s compound introduces a basic nitrogen, enhancing solubility in acidic environments (e.g., pH 1–3). This contrasts with the target’s phenoxy group, which lacks ionizable sites, favoring passive diffusion across lipid membranes .
  • Naphthalene vs. Phenoxy (): The naphthalene substituent in increases molecular weight (374 vs.

Hydrogen Bonding and Crystallography

The target’s amide and 4-oxo groups form intramolecular hydrogen bonds (N–H···O=C), stabilizing a planar conformation critical for receptor binding. This contrasts with ’s stereochemically complex derivatives, where multiple H-bond donors/acceptors (e.g., hydroxyl, amide) create diverse crystal packing motifs, as analyzed via Etter’s graph theory .

Pharmacological Implications

  • Substituent Trade-offs: While naphthalene () improves CNS penetration, the target’s 2-methylphenoxy offers a safer profile with comparable logP to marketed neuroactive drugs (e.g., duloxetine: clogP 2.6) .

Preparation Methods

Synthesis of the Benzoxazepine Core

The benzoxazepine scaffold is synthesized through cyclization reactions involving 2-aminophenol derivatives. Key steps include:

Cyclization with α,β-Unsaturated Ketones

Reaction of 2-amino-5-nitrophenol with dimethyl acrylate under basic conditions forms the nitro-substituted benzoxazepine intermediate. Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C facilitates this cyclization. Subsequent hydrogenation using palladium on carbon (Pd/C) reduces the nitro group to an amine, yielding 7-amino-3,3-dimethyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one.

Table 1: Cyclization and Reduction Conditions
Step Reagents/Conditions Product Yield
1 2-Amino-5-nitrophenol, dimethyl acrylate, K₂CO₃, DMF, 80°C 3,3-Dimethyl-4-oxo-7-nitro-2,3,4,5-tetrahydro-1,5-benzoxazepine 72%
2 H₂, Pd/C, ethanol, rt 7-Amino-3,3-dimethyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one 89%

Synthesis of 2-(2-Methylphenoxy)acetyl Chloride

The acetamide side chain is prepared via a two-step process:

Phenoxy Acetylation

2-Methylphenol reacts with chloroacetyl chloride in the presence of pyridine to form 2-(2-methylphenoxy)acetyl chloride. Pyridine neutralizes HCl, preventing side reactions. Optimal yields (85%) are achieved at 50°C in anhydrous dichloromethane (DCM).

Amide Bond Formation

The acyl chloride intermediate is coupled with the benzoxazepine amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and N,N-diisopropylethylamine (DIPEA) in DCM. This method avoids racemization and achieves 78% yield.

Table 2: Amide Coupling Optimization
Catalyst Solvent Base Yield
EDCI DCM DIPEA 78%
HATU DMF Triethylamine 65%

Final Assembly and Purification

The target compound is obtained by reacting 7-amino-3,3-dimethyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one with 2-(2-methylphenoxy)acetyl chloride. Purification via column chromatography (silica gel, ethyl acetate/hexane) yields 68% pure product. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity.

Industrial-Scale Considerations

Large-scale production requires:

  • Catalyst Recycling : Pd/C from hydrogenation steps is recovered and reactivated, reducing costs.
  • Solvent Selection : Toluene replaces DMF in cyclization to improve solubility and reduce side products.
  • Process Intensification : Continuous-flow reactors enhance reaction control and scalability for the acetamide coupling step.

Comparative Analysis of Synthetic Routes

Table 3: Route Efficiency Comparison
Method Total Yield Purity Cost
Classical Cyclization + EDCI Coupling 52% >98% High
TfOH-Mediated Azide Rearrangement 48% 95% Moderate

The classical route remains preferred due to higher reproducibility, though azide rearrangement offers potential for novel derivatives.

Challenges and Mitigation Strategies

  • Low Solubility : Use of toluene over DCM in cyclization improves substrate solubility.
  • Byproduct Formation : Excess pyridine in acetylation minimizes HCl-mediated degradation.
  • Catalyst Deactivation : Pd/C reactivation protocols maintain catalytic activity across batches.

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